molecular formula C15H13BrClN3O2 B2735018 (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-22-6

(5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2735018
CAS No.: 2034447-22-6
M. Wt: 382.64
InChI Key: GAHMIMOSSIZUCG-UHFFFAOYSA-N
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Description

The compound (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by its unique chemical structure that includes both bromopyridin and chloropyridin moieties, linked through a pyrrolidin-1-yl methanone scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the bromination of pyridin-3-yl derivatives, followed by nucleophilic substitution reactions with chloropyridin-4-yl compounds. The pyrrolidin-1-yl methanone moiety is then introduced through reactions involving pyrrolidine derivatives under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions to maximize yield and purity. Techniques like batch processing or continuous flow reactions may be employed. Furthermore, advanced purification methods, such as column chromatography or recrystallization, are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it may form pyridin-oxide derivatives under the influence of strong oxidizing agents.

  • Reduction: Reduction reactions can lead to the conversion of pyridine rings to piperidine rings using reducing agents like lithium aluminum hydride.

  • Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromopyridin and chloropyridin moieties, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products:

  • Oxidation: Pyridin-oxide derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Variously substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules, serving as a building block for drug development and other advanced materials.

Biology: In biological research, it can be used as a probe or ligand in biochemical assays, helping to elucidate the roles of specific biological pathways or targets.

Medicine: In medicinal chemistry, this compound may be investigated for its potential pharmacological activities, such as acting as an inhibitor or activator of specific enzymes or receptors.

Industry: Industrial applications include its use as a precursor in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, where its unique structure imparts desirable properties to the end products.

Mechanism of Action

The mechanism by which (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects is determined by its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The bromopyridin and chloropyridin moieties provide sites for interaction with these targets, while the pyrrolidin-1-yl methanone scaffold supports the overall binding conformation and stability.

Comparison with Similar Compounds

  • (3-Bromopyridin-5-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone: Similar structure but with positional isomerism.

  • (5-Bromopyridin-3-yl)(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: Chloropyridin moiety is differently positioned, altering its properties.

  • (5-Chloropyridin-3-yl)(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)methanone: Inverted bromine and chlorine positions, impacting reactivity and interactions.

These similarities and differences underscore the importance of structural nuances in determining the properties and applications of such compounds.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O2/c16-11-5-10(6-19-7-11)15(21)20-4-2-12(9-20)22-14-1-3-18-8-13(14)17/h1,3,5-8,12H,2,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHMIMOSSIZUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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